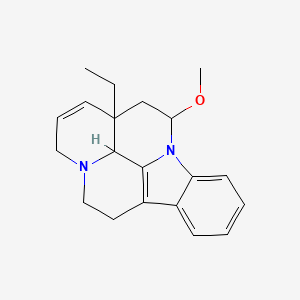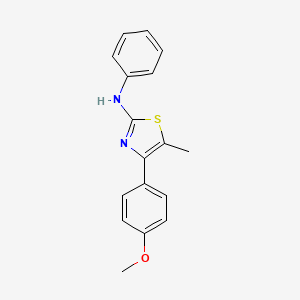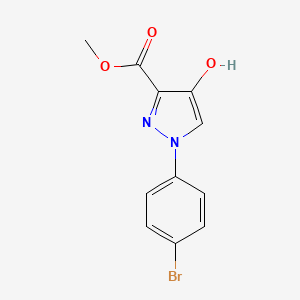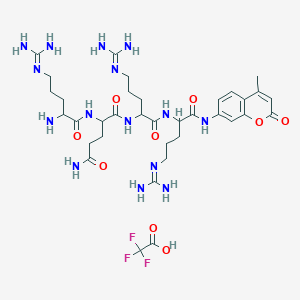
(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of an anthracene core substituted with a naphthyl group and a phenyl group, along with a boronic acid functional group. It is primarily used in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general procedure includes the following steps :
Preparation of Aryl Halide: The starting material, such as 9-bromoanthracene, is prepared through bromination of anthracene.
Suzuki Coupling Reaction: The 9-bromoanthracene is reacted with 3-(naphthalen-1-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or DMF) under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: As mentioned, it is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the anthracene core or the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Anthracenes: Formed through reduction reactions
Wissenschaftliche Forschungsanwendungen
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): Used as a host material in blue OLEDs due to its excellent photophysical properties.
Optoelectronic Devices: Employed in the development of various optoelectronic devices, including photovoltaic cells and sensors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the material from the electrodes.
Charge Transport: The compound facilitates the transport of charges through its conjugated system.
Exciton Formation: Electrons and holes recombine to form excitons.
Emission: The excitons decay radiatively, emitting light in the blue region of the spectrum.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA)
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for use in blue OLEDs, where high efficiency and stability are required .
Eigenschaften
Molekularformel |
C30H21BO2 |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
[10-(3-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19,32-33H |
InChI-Schlüssel |
QJCGXUBGFPUBBG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)

![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)


![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)

![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

